molecular formula C17H20N2OS B6170018 [(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine CAS No. 2418667-62-4

[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine

Cat. No.: B6170018
CAS No.: 2418667-62-4
M. Wt: 300.4
InChI Key:
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Benzothiophene is a polycyclic aromatic compound and it is a bicyclic compound consisting of a benzene ring fused to a thiophene ring.


Synthesis Analysis

Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine . This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .


Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The structure of benzothiophene is a bicyclic compound consisting of a benzene ring fused to a thiophene ring.


Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions. For example, complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For oxazole, it was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely depending on their structure and the biological target. They have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and use. For example, some oxazole derivatives have been found to have therapeutic potential, but their safety profile would need to be evaluated in the context of their intended use .

Future Directions

The future directions in the research of oxazole derivatives could involve the synthesis of new derivatives with improved biological activity and safety profile. The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine' involves the reaction of two starting materials, namely 2-ethyl-4-methyl-5-formyl-1,3-oxazole and 3-methyl-2-benzothiophenemethylamine, followed by reduction and protection steps.", "Starting Materials": [ "2-ethyl-4-methyl-5-formyl-1,3-oxazole", "3-methyl-2-benzothiophenemethylamine", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: 2-ethyl-4-methyl-5-formyl-1,3-oxazole is reacted with 3-methyl-2-benzothiophenemethylamine in the presence of acetic anhydride and pyridine to form the intermediate product.", "Step 2: The intermediate product is then reduced using sodium borohydride in methanol to form the amine product.", "Step 3: The amine product is then protected by reacting it with acetic anhydride in the presence of pyridine to form the protected amine product.", "Step 4: The protected amine product is then purified using column chromatography with chloroform as the eluent.", "Step 5: The protected amine product is then deprotected by reacting it with hydrochloric acid in methanol to form the final product.", "Step 6: The final product is then purified using column chromatography with ethyl acetate as the eluent and dried using sodium sulfate and magnesium sulfate." ] }

CAS No.

2418667-62-4

Molecular Formula

C17H20N2OS

Molecular Weight

300.4

Purity

93

Origin of Product

United States

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